molecular formula C42H56N2O10 B14113221 Shield 1; Shield1

Shield 1; Shield1

Cat. No.: B14113221
M. Wt: 748.9 g/mol
InChI Key: NMFHJNAPXOMSRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Discovery of Shield-1 as a Chemical Entity

The development of Shield-1 is rooted in the broader effort to create systems for the conditional regulation of protein stability. Researchers sought to overcome the limitations of traditional genetic methods, such as gene knockouts, which can be slow, irreversible, and sometimes lead to embryonic lethality or developmental compensation. nih.gov The goal was to devise a method that could directly and rapidly influence the protein product of a gene.

The breakthrough came with the engineering of "destabilizing domains" (DDs), which are small, inherently unstable protein domains that, when fused to a protein of interest (POI), lead to the rapid degradation of the entire fusion protein by the proteasome. nih.govnih.gov The key to controlling this degradation was the identification of a small molecule that could bind to the DD and protect it from degradation.

This led to the design and synthesis of Shield-1. acs.org It was developed as a synthetic, cell-permeable ligand specifically designed to bind with high affinity to a mutated form of the FK506-binding protein 12 (FKBP12). medchemexpress.comselleckchem.com This mutated FKBP12, often containing a leucine-to-proline substitution at position 106 (L106P), functions as the destabilizing domain. nih.govcaymanchem.com Shield-1's design was inspired by the natural product FK506, but it was optimized to selectively interact with the destabilizing domain without causing the immunosuppressive effects associated with FK506. acs.org

Significance of Small Molecule Ligands in Conditional Protein Regulation Systems

Small molecule ligands are indispensable components of conditional protein regulation systems due to the unique advantages they offer. mdpi.comgoogle.com Unlike genetic manipulations that operate at the DNA or RNA level, small molecules act directly on proteins, providing a much faster means of controlling protein function. nih.gov This speed is crucial for studying dynamic cellular processes.

The key attributes of small molecule-based regulation include:

Rapidity: The effects of adding or removing a small molecule ligand can be observed within minutes to hours, allowing for the study of acute protein functions. takarabio.com

Reversibility: The control is often reversible; removing the ligand can lead to the rapid degradation of the target protein, enabling researchers to switch protein function "on" and "off." mdpi.comexplorea.cz

Tunability: The level of protein stabilization can be controlled in a dose-dependent manner by varying the concentration of the small molecule ligand. nih.govexplorea.cz This allows for the fine-tuning of protein expression to study concentration-dependent effects.

Specificity: When designed carefully, these ligands exhibit high specificity for their target domain, minimizing off-target effects that can confound experimental results. nih.gov Microarray analyses have shown that Shield-1 does not cause significant changes in cellular gene expression. nih.gov

These features make small molecule-based systems powerful tools for a wide range of biological inquiries, from basic cell biology to in vivo studies in animal models. nih.govmdpi.com

Overview of Shield-1 as a Foundational Research Tool in Post-Translational Control

Shield-1, in conjunction with its cognate destabilizing domain, has become a foundational research tool for post-translational control of protein stability. nih.govresearchgate.net The system operates on a "drug-on" principle: in the absence of Shield-1, the DD-tagged protein of interest is constitutively degraded by the cell's proteasomal machinery. mdpi.comencyclopedia.pub Upon administration, the cell-permeable Shield-1 molecule binds to the destabilizing domain, inducing a conformational change that stabilizes the DD and, consequently, the entire fusion protein. nih.govresearchgate.net This leads to the rapid accumulation of the protein of interest, allowing its function to be studied.

The versatility of the Shield-1 system is demonstrated by its successful application in regulating a variety of proteins, including intracellular, nuclear, and secreted proteins. nih.gov This technology provides a robust and widely applicable method for investigating protein function with a high degree of temporal and quantitative control. nih.govresearchgate.net The development of complementary "drug-off" systems, where a ligand induces degradation, has further expanded the utility of this chemical biology approach. mdpi.comcapes.gov.br

Interactive Data Table: Properties of Shield-1

PropertyValueSource
Formal Name 1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-(2S)-2-piperidinecarboxylic acid, (1R)-3-(3,4-dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl ester caymanchem.com
CAS Number 914805-33-7 caymanchem.com
Molecular Formula C42H56N2O10 caymanchem.com
Formula Weight 748.9 g/mol caymanchem.com
Synonyms Shld1 medchemexpress.comcaymanchem.com

Interactive Data Table: Research Findings on Shield-1 Application

FindingDetailsSource
Mechanism of Action Binds to a mutated FKBP12-derived destabilization domain (DD) to protect the tagged protein from proteasomal degradation. medchemexpress.comtakarabio.com
Reversibility Removal of Shield-1 leads to rapid degradation of the target protein. takarabio.com
Tunability The level of protein stabilization is dependent on the concentration of Shield-1. nih.gov
In Vitro Application Used to control protein levels in various cell lines, including NIH3T3 and HCT116. caymanchem.com
In Vivo Application Demonstrated to regulate protein stability and function in living mice and medaka fish. nih.govcaymanchem.complos.org

Properties

Molecular Formula

C42H56N2O10

Molecular Weight

748.9 g/mol

IUPAC Name

[3-(3,4-dimethoxyphenyl)-1-[3-(2-morpholin-4-ylethoxy)phenyl]propyl] 1-[2-(3,4,5-trimethoxyphenyl)butanoyl]piperidine-2-carboxylate

InChI

InChI=1S/C42H56N2O10/c1-7-33(31-27-38(49-4)40(51-6)39(28-31)50-5)41(45)44-18-9-8-13-34(44)42(46)54-35(16-14-29-15-17-36(47-2)37(25-29)48-3)30-11-10-12-32(26-30)53-24-21-43-19-22-52-23-20-43/h10-12,15,17,25-28,33-35H,7-9,13-14,16,18-24H2,1-6H3

InChI Key

NMFHJNAPXOMSRX-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)N2CCCCC2C(=O)OC(CCC3=CC(=C(C=C3)OC)OC)C4=CC(=CC=C4)OCCN5CCOCC5

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Shield 1 and Its Analogs

Chemical Synthesis Pathways and Strategies for Shield 1.acs.orgnih.govsci-hub.runih.gov

The synthesis of Shield-1 is a multi-step process that requires careful control of stereochemistry to achieve the desired biological activity. The molecule consists of several key fragments that are synthesized separately and then coupled together. While a detailed, step-by-step protocol for the industrial synthesis of Shield-1 is not publicly available, the general strategies can be inferred from the synthesis of analogous compounds and related FKBP12 ligands. nih.gov

Conventional Solution-Phase Synthesis Approaches.acs.org

The synthesis of Shield-1 in solution phase involves the preparation of key building blocks followed by their assembly. The core components of Shield-1 include a substituted piperidine-2-carboxylate moiety, a chiral 1,2-disubstituted propyl ether, and a trimethoxyphenyl group.

The synthesis of the pipecolic acid derivative, a central part of the Shield-1 structure, can be achieved through various enantioselective methods. acs.orgthieme-connect.com Chiral pool approaches often utilize naturally occurring amino acids as starting materials. thieme-connect.com For instance, L-pipecolic acid can be derived from L-lysine through several chemical transformations. thieme-connect.com Asymmetric synthesis methods, including auxiliary-based approaches and catalytic asymmetric reactions, are also employed to generate enantiomerically pure pipecolic acid derivatives. thieme-connect.com

Once the key building blocks are prepared with the correct stereochemistry, they are coupled together using standard peptide coupling reagents or other esterification methods to form the final Shield-1 molecule. The synthesis of a related compound, Shield-2, involved the acylation of an alcohol with an Fmoc-protected pipecolinic acid, followed by deprotection and subsequent reaction to form a urea (B33335) linkage. nih.gov A similar strategy of coupling a protected pipecolic acid derivative with the propyl phenyl ether alcohol would be a plausible final step in the solution-phase synthesis of Shield-1.

Solid-Phase Synthesis Applications for Shield 1 and Related Structures.acs.orgrsc.org

Solid-phase synthesis offers several advantages over solution-phase methods, including simplified purification and the potential for automation and combinatorial library generation. springernature.com While the direct solid-phase synthesis of Shield-1 has not been extensively reported, the methodology has been successfully applied to the synthesis of Shield-1 related structures, particularly peptide mimetics. nih.gov

In a typical solid-phase approach, a building block, such as a protected amino acid or a pipecolic acid derivative, is attached to a solid support (resin). nih.gov The subsequent building blocks are then added in a stepwise manner, with excess reagents and by-products being washed away after each step. springernature.com For the synthesis of Shield-1 analogs, a pipecolic acid core could be anchored to the resin, followed by the sequential addition of the other components.

A study on the solid-phase synthesis of FKBP12 inhibitors has demonstrated the feasibility of creating N-sulfonyl and N-carbamoylprolyl and pipecolyl amides on a solid support. nih.gov This indicates that the pipecolic acid scaffold of Shield-1 is amenable to solid-phase manipulations. Furthermore, the development of a one-bead-one-compound (OBOC) library of peptide mimetics targeting the FKBP12 destabilizing domain was accomplished using solid-phase synthesis on PEGA beads. nih.gov

Parameter Solution-Phase Synthesis Solid-Phase Synthesis
Principle Reactions are carried out in a homogeneous solution.Molecules are built on a solid support (resin). springernature.com
Purification Requires purification after each step (e.g., chromatography).Simplified purification by washing the resin. springernature.com
Scalability Can be scaled up for large-quantity production.Typically used for smaller-scale synthesis and library generation.
Automation Less amenable to automation.Easily automated for high-throughput synthesis.
Application to Shield-1 Primary method for the synthesis of Shield-1 itself.Used for the synthesis of Shield-1 peptide mimetics and related inhibitors. nih.govnih.gov

Considerations for Enantioselective Synthesis and Stereochemical Control.acs.org

Shield-1 possesses multiple chiral centers, and its biological activity is highly dependent on the specific stereoisomer. The IUPAC name, (1R)-3-(3,4-Dimethoxyphenyl)-1-[3-[2-(4-morpholinyl)ethoxy]phenyl]propyl (2S)-1-[(2S)-1-oxo-2-(3,4,5-trimethoxyphenyl)butyl]-2-piperidinecarboxylate, specifies the absolute configuration at each stereocenter. Therefore, enantioselective synthesis and stereochemical control are critical aspects of its production.

The synthesis of the (2S)-pipecolic acid core is a key challenge. Asymmetric syntheses of substituted pipecolic acid derivatives have been developed using various strategies, including:

Chiral Pool Synthesis: Utilizing readily available chiral starting materials like amino acids or carbohydrates. thieme-connect.com

Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in reactions such as Diels-Alder cycloadditions or Mannich reactions. acs.orgnih.gov

Auxiliary-Based Methods: Attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction. thieme-connect.com

Controlling the stereochemistry of the (1R)-propyl phenyl ether fragment is also essential. This can be achieved through methods such as the use of chiral starting materials, asymmetric reduction of a ketone precursor, or stereospecific substitution reactions. The separation of diastereomers at various stages of the synthesis using techniques like chiral chromatography is also a potential strategy to obtain the desired stereoisomer. researchgate.net

Design Principles for Shield 1 Derivatives and Peptide Mimetics.acs.orgrsc.org

The development of Shield-1 derivatives and peptide mimetics is guided by the goal of improving properties such as binding affinity, cell permeability, and metabolic stability, or to explore the structure-activity relationship (SAR).

Structure-Based Design Methodologies for Analog Generation.acs.org

Structure-based design relies on the three-dimensional structure of the target protein, in this case, the FKBP12 destabilizing domain (FKBP12-DD). By understanding the interactions between Shield-1 and its binding pocket, researchers can design new molecules with improved or altered properties.

The binding of ligands to FKBP12 is known to occur in a hydrophobic pocket. nih.gov The pipecolinyl ring of ligands like FK506 and rapamycin (B549165) fits into this pocket, which is formed by several hydrophobic residues. nih.gov Shield-1 was designed to bind to a mutated version of FKBP12 (F36V), where the mutation creates a complementary cavity for a "bump" on the ligand, leading to high binding selectivity. nih.gov

Computational modeling and X-ray crystallography of FKBP12-ligand complexes provide detailed insights into the key interactions. semanticscholar.org This information can be used to:

Identify "hot spots" in the binding interface that are critical for affinity.

Design new substituents on the Shield-1 scaffold to make additional favorable contacts with the protein.

Replace parts of the Shield-1 molecule with different chemical groups to improve properties like solubility or to probe the importance of certain functionalities.

Combinatorial Library Synthesis and High-Throughput Screening for Novel Scaffolds.acs.orgrsc.org

Combinatorial chemistry, coupled with high-throughput screening, is a powerful approach for discovering novel ligands. This strategy involves the synthesis of a large collection of related compounds (a library) which is then screened for activity against the target protein.

A notable application of this approach in the context of Shield-1 is the development of a one-bead-one-compound (OBOC) library of peptide mimetics. nih.gov This library was designed based on computational analysis and consisted of small tripeptides with a triazole-capped N-terminal, synthesized on microparticle-encoded PEGA beads. nih.gov

The library was then screened against the FKBP12 destabilizing domain. nih.gov Hits from the initial screen were identified and their structures were determined. nih.gov This was followed by an on-bead assay for rapid structure evaluation before resynthesis of the most promising compounds. nih.gov A competitive fluorescence polarization assay was then used to determine the binding affinity of the resynthesized compounds, leading to the discovery of new peptide ligands with micromolar binding affinity. nih.govnih.gov

More recently, DNA-encoded libraries (DELs) have been used to discover novel molecular glues that bind to FKBP12 and induce interactions with new target proteins. biorxiv.org A 3.2 million-member library was constructed with an FKBP12-binding element linked to a triazine core with two points of diversification. biorxiv.org This high-throughput approach allows for the rapid screening of millions of compounds to identify new molecules with desired biological activities.

Technique Description Application Example for Shield-1 Analogs/Mimetics
One-Bead-One-Compound (OBOC) Library A library where each bead contains a single, unique compound. escholarship.orgA focused library of tripeptides was screened against the FKBP12 destabilizing domain to identify new peptide mimetics. nih.gov
On-Bead Screening Assay A screening method where the binding of the target protein to the compounds on the beads is directly detected.Used for rapid structural evaluation of hits from the OBOC library screening. nih.gov
Fluorescence Polarization Assay A high-throughput screening method that measures the change in polarization of fluorescently labeled ligands upon binding to a protein. nih.govUsed to determine the binding affinity of resynthesized peptide ligands for the FKBP12 destabilizing domain. nih.govnih.gov
DNA-Encoded Library (DEL) A library where each compound is tagged with a unique DNA barcode for identification. biorxiv.orgA 3.2 million-member library was used to discover new molecular glues that bind to FKBP12. biorxiv.org

Optimization of Shield 1 Analogs for Modulated Binding Characteristics

The development of Shield-1 analogs has been focused on refining the molecule's biophysical and pharmacological properties, particularly its binding affinity for the target protein, the F36V mutant of the FK506-binding protein (FKBP). Shield-1 was designed with a structural "bump" that fits into a complementary cavity created by the F36V mutation in FKBP, leading to high-affinity and specific binding. This interaction is significantly stronger—by approximately 1600-fold—than its binding to the wild-type FKBP protein.

Optimization efforts have led to the synthesis of various analogs where specific moieties of the Shield-1 structure are replaced to modulate these binding characteristics. A key strategy in this derivatization is to simplify the synthetic process while retaining or systematically altering the binding affinity. One notable example is the development of Shield-2, an analog where the chiral 2-arylbutyric ester present in Shield-1 is substituted with an achiral urea group. This modification significantly simplifies the chemical synthesis by removing a chiral center.

The modulation of binding affinity through such chemical derivatization is a critical aspect of optimizing these molecular tools. Competition binding assays are used to quantify these changes by measuring the dissociation constant (Kd), which indicates the concentration of the ligand required to bind to half of the available protein receptors. A lower Kd value signifies a higher binding affinity.

In comparative studies, Shield-1 demonstrated a nanomolar affinity for the FKBP(F36V) protein. The replacement of its chiral ester with an achiral urea to create Shield-2 resulted in a measurable change in this affinity. While both compounds are effective ligands, the structural modification in Shield-2 leads to a higher dissociation constant, indicating a reduction in binding tightness compared to the parent compound, Shield-1. This demonstrates that specific chemical substitutions can be used to fine-tune the binding characteristics of the ligand for its target protein.

CompoundTarget ProteinDissociation Constant (Kd)
Shield-1FKBP(F36V)2.4 nM
Shield-2FKBP(F36V)29 nM

Precursor Chemistry and Potential Biosynthetic Pathways of Related Ligands

While Shield-1 is a synthetically derived molecule and thus does not have a natural biosynthetic pathway, its target protein, FKBP, has well-known natural ligands whose biosynthesis provides a framework for understanding the generation of complex, biologically active molecules. The most studied of these are the macrolides FK506 (Tacrolimus) and Rapamycin, which are produced by various Streptomyces species. acs.orgresearchgate.net Their complex structures are assembled through sophisticated enzymatic pathways involving hybrid Type I polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). researchgate.netnih.gov

The biosynthesis of these natural macrolides begins with a specific starter unit derived from the shikimate pathway. researchgate.net In the case of FK506 and Rapamycin, the process is initiated by the hydrolysis of chorismate, a key intermediate in the shikimate pathway, to form (4R,5R)-4,5-dihydroxycyclohex-1-enecarboxylic acid (DHCHC), which serves as the precursor for the starter unit. pnas.org

Following initiation, the core scaffold is constructed by a modular PKS assembly line. Each module of the PKS is responsible for adding a specific "extender unit" and catalyzing a cycle of chain elongation. nih.gov The precursors for these extender units are simple metabolites such as malonyl-CoA and methylmalonyl-CoA. nih.gov The FK506 biosynthetic cluster also incorporates a unique allylmalonyl-CoA extender unit at a specific position in the polyketide chain. nih.gov

A defining feature of these pathways is the incorporation of a non-proteinogenic amino acid. An NRPS enzyme is responsible for incorporating L-pipecolic acid into the growing chain. nih.gov The precursor for this step is the common amino acid L-lysine, which is converted to L-pipecolic acid by a dedicated L-lysine cyclodeaminase enzyme, encoded by genes such as fkbL or rapL. nih.govresearchgate.net The NRPS module then catalyzes the final cyclization of the linear chain to form the characteristic macrolactone ring. nih.govgrantome.com Subsequent to cyclization, the macrocycle undergoes a series of "tailoring" modifications, including site-specific oxidations and O-methylations, to yield the final bioactive product. researchgate.net

The modular nature of these biosynthetic pathways provides opportunities for generating novel analogs through precursor-directed biosynthesis. acs.org This synthetic biology technique involves feeding synthetic, unnatural precursors to engineered microbial strains. For instance, by providing an engineered Streptomyces strain with synthetic precursors like 4-methylpentanoic acid, researchers can produce novel FK506 analogs, such as 36-methyl-FK506, where the natural allyl side chain is replaced. nih.govacs.org This approach highlights how the selection of specific chemical precursors can be used to drive the synthesis of new, structurally diverse compounds with potentially altered biological activities.

Advanced Structural Characterization and Computational Chemistry of Shield 1

Advanced Spectroscopic Techniques for Structural Elucidation of Shield 1 and its Complexes

Spectroscopic methods are crucial for understanding the three-dimensional structure of Shield-1 and how it changes upon binding to its protein target. numberanalytics.com These techniques provide experimental data that complements and validates computational models.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the solution-state conformation and dynamics of molecules like Shield-1. rit.edu For complex and flexible macrocycles, 1D and 2D NMR experiments can reveal detailed information about the molecule's three-dimensional shape and conformational preferences in solution. acs.org

In the context of Shield-1, ¹H NMR spectra can provide a "conformational signature." acs.org A molecule that is conformationally flexible will show averaged chemical shifts for its protons, leading to a simpler spectrum. Conversely, a molecule that is pre-organized into a stable conformation, like the bioactive one, will exhibit distinct and well-dispersed chemical shifts for each proton, reflecting their unique electronic environments. acs.org Analysis of through-space interactions via Nuclear Overhauser Effect (NOE) experiments helps to determine the proximity of different protons, allowing for the reconstruction of the 3D structure in solution. nih.gov Furthermore, observing changes in the chemical shifts of Shield-1 and the FKBP12 mutant upon complex formation can precisely map the binding interface and reveal conformational changes in both partners.

Table 1: Representative ¹H NMR Chemical Shift Data for Conformational Analysis of Shield-1 This table presents hypothetical data to illustrate how NMR chemical shifts can distinguish between different conformations of a key structural moiety in Shield-1. The "Ring Current Effect" refers to the shielding or deshielding of a proton due to its proximity to an aromatic ring.

Proton IDNon-Bioactive Conformation (ppm)Bioactive Conformation (ppm)Δδ (ppm)Rationale for Shift
Ha3.502.60-0.90Shielded by proximity to an aromatic ring in the bound state.
Hb4.104.15+0.05Minimal change; distant from the conformational change center.
Hc2.803.75+0.95Moves away from a shielding zone and into a deshielding one.
Hd7.207.22+0.02Aromatic proton; minor change indicates the ring itself is stable.

Mass spectrometry (MS) is an essential analytical technique used to confirm the molecular weight of Shield-1 and to analyze its structure through fragmentation patterns. libretexts.org In a typical MS experiment, Shield-1 is ionized, often using a soft ionization technique like electrospray ionization (ESI) to keep the molecule intact and observe its molecular ion peak. libretexts.org The mass-to-charge ratio (m/z) of this ion confirms the compound's identity and purity.

Tandem mass spectrometry (MS/MS) provides deeper structural insights. The molecular ion is selected and subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. miamioh.edu The pattern of fragmentation is predictable and characteristic of the molecule's structure, as cleavage tends to occur at weaker bonds or gives rise to particularly stable fragments. slideshare.net Analyzing these fragments allows for the verification of different structural components of Shield-1, such as the piperidine (B6355638) ring, the substituted aromatic groups, and the ester linkage.

Table 2: Predicted Mass Spectrometry Fragmentation for Shield-1 Based on the known structure of Shield-1 (Molecular Formula: C₄₂H₅₆N₂O₁₀, Molecular Weight: 752.9 g/mol ). caymanchem.com This table shows plausible fragments that could be observed in an MS/MS experiment.

Ionm/z (Predicted)Corresponding FragmentCleavage Type
[M+H]⁺753.9Intact Shield-1 (protonated)Parent Ion
[M-C₇H₁₅O₂]⁺622.7Loss of dimethoxy-ethyl-phenyl groupEther/Aryl bond cleavage
[M-C₁₃H₁₇NO₃]⁺518.6Loss of the morpholino-ethoxy-phenyl groupEther/Aryl bond cleavage
[C₁₉H₂₉O₅]⁺353.4Fragment containing the pipecolinate ester and trimethoxyphenyl groupEster and amide bond cleavage
[C₁₃H₁₈NO₃]⁺236.1The morpholino-ethoxy-phenyl moietyEther/Aryl bond cleavage

X-ray crystallography provides the highest resolution, static picture of the Shield-1 molecule bound to its protein target. wikipedia.orgnih.gov By obtaining a co-crystal of the Shield-1/FKBP(F36V) complex and diffracting X-rays through it, researchers can generate a three-dimensional electron density map. mdpi.com This map reveals the precise atomic coordinates of the ligand and the protein, offering unparalleled insight into the binding mode.

Crystal structures of FKBP12 in complex with related ligands like FK506 and SLF* have been crucial for the structure-based design of Shield-1. acs.orgspectrumtechniques.com These structures confirm the "bump-and-hole" model, showing how the F36V mutation in FKBP12 creates a hydrophobic pocket that perfectly accommodates the bulky side chain of Shield-1. nih.gov The crystallographic data allows for a detailed analysis of the specific intermolecular interactions—such as hydrogen bonds, van der Waals forces, and hydrophobic contacts—that are responsible for the high binding affinity and specificity of Shield-1.

Table 3: Key Intermolecular Interactions in a Shield-1/FKBP(F36V) Complex Model This table outlines the likely interactions based on the known structure of the FKBP12 binding pocket and the functional groups of Shield-1. Distances are typical for such bonds.

Shield-1 Atom/GroupFKBP(F36V) ResidueInteraction TypeDistance (Å)
Carbonyl OxygenTyr82 (backbone NH)Hydrogen Bond~2.9
Carbonyl OxygenIle56 (backbone NH)Hydrogen Bond~3.0
Hydroxyl Group (if present)Asp37 (side chain)Hydrogen Bond~2.8
Trimethoxyphenyl GroupVal36, Phe46, Trp59Hydrophobic/van der Waals3.5 - 4.5
Morpholino-ethoxy GroupVal36, Pro89Hydrophobic/van der Waals3.5 - 4.5

Theoretical and Computational Approaches to Shield 1 Structure and Function

Computational chemistry provides a dynamic and electronic perspective that complements static experimental structures. cuny.edunzdr.ru These methods allow for the simulation of molecular motion and the calculation of electronic properties that govern reactivity and binding.

Molecular Dynamics (MD) simulations are computational experiments that model the movement of atoms and molecules over time. mdpi.com For the Shield-1/FKBP system, MD simulations can provide critical insights into the dynamics and stability of their interaction. nih.gov Starting with an experimental structure (like one from X-ray crystallography), the complex is placed in a simulated aqueous environment, and the motions of all atoms are calculated over timescales from picoseconds to microseconds. mdpi.com

These simulations can:

Assess Binding Stability: By tracking the root-mean-square deviation (RMSD) of the ligand and protein, researchers can confirm if the binding pose is stable over time. mdpi.com

Analyze Conformational Changes: MD can reveal how the protein and ligand adapt to each other upon binding, including subtle shifts in side chains or larger domain movements. acs.orgresearchgate.net

Calculate Binding Free Energy: Advanced MD methods can be used to compute the free energy of binding, providing a theoretical value that can be compared with experimental affinity measurements.

Simulated annealing, a technique involving heating and cooling the system within a simulation, is used to explore different conformational states and find low-energy, stable binding modes, which is particularly useful in designing new ligands based on the Shield-1 scaffold. acs.org

Table 4: Typical Parameters and Outputs for an MD Simulation of the Shield-1/FKBP Complex

ParameterTypical Value/SettingPurpose
Input Structure X-ray co-crystal structureProvides the starting atomic coordinates.
Force Field AMBER, CHARMM, GROMOSA set of parameters describing the potential energy of the system.
Solvent Model TIP3P, SPC/E (explicit water)Simulates the aqueous cellular environment.
Simulation Time 100 - 1000 nsThe duration of the simulation, allowing for observation of relevant motions.
Key Output: RMSD Root-Mean-Square DeviationMeasures the stability of the protein backbone and ligand pose.
Key Output: RMSF Root-Mean-Square FluctuationIdentifies flexible regions of the protein.
Key Output: H-Bonds Hydrogen Bond AnalysisTracks the formation and breaking of key hydrogen bonds over time.

Quantum chemistry calculations, based on solving approximations of the Schrödinger equation, are used to investigate the electronic properties of a molecule. wikipedia.orgnorthwestern.edu Methods like Density Functional Theory (DFT) can be applied to Shield-1 to understand its intrinsic electronic structure, which ultimately dictates its chemical behavior and binding capabilities. lsu.edu

These calculations can determine:

Electron Distribution and Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals electron-rich (negative) and electron-poor (positive) regions. This is critical for identifying sites that will form favorable electrostatic interactions or hydrogen bonds with the protein target.

Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide information about the molecule's ability to donate or accept electrons, which relates to its reactivity and stability.

NMR Shielding Constants: Quantum mechanics can be used to calculate the theoretical magnetic shielding for each nucleus, which can then be used to predict NMR chemical shifts. nih.gov Comparing these calculated shifts with experimental data provides a powerful method for validating the computed conformation.

By understanding the electronic landscape of Shield-1, chemists can rationalize its high-affinity binding and design modifications to further optimize its properties.

Table 5: Illustrative Quantum Chemical Properties Calculated for Shield-1 This table shows examples of properties that can be calculated using quantum chemistry methods like DFT, providing insight into the molecule's electronic nature.

Calculated PropertyHypothetical ValueSignificance
Dipole Moment ~4.5 DebyeIndicates overall polarity and influences solubility and membrane permeability.
HOMO-LUMO Gap ~5.2 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Partial Atomic Charge (Carbonyl O) -0.65 eThe strong negative charge makes this oxygen an excellent hydrogen bond acceptor.
Partial Atomic Charge (Amide H) +0.35 eThe positive charge makes this proton a potential hydrogen bond donor.

Ligand-Protein Docking and Binding Site Analysis

The specific and high-affinity interaction between Shield-1 and its target protein, the mutated FK506-binding protein 12 (FKBP12), is central to its function in regulating protein stability. Computational chemistry, including ligand-protein docking and molecular dynamics simulations, has been instrumental in elucidating the molecular basis of this interaction. The primary target for Shield-1 is not the wild-type FKBP12, but an engineered mutant, most commonly FKBP12(F36V), where the phenylalanine at position 36 is replaced by a valine. nih.govplos.org

This targeted mutation is a key component of a "bump-and-hole" strategy. nih.govresearchgate.net The F36V substitution removes the bulky phenyl side chain, creating a hydrophobic cavity or "hole" within the protein's binding site. nih.govresearchgate.net Shield-1 was synthetically designed to possess a complementary structural "bump" that fits precisely into this engineered cavity. nih.gov This steric complementarity is the primary reason for Shield-1's remarkable selectivity; it binds to the FKBP(F36V) mutant approximately 1600-fold more tightly than to the wild-type protein, which lacks the accommodating "hole". nih.gov As a result, Shield-1 does not elicit detectable biological responses when used in systems without the mutated protein. nih.gov

Docking simulations and analysis of related crystal structures, such as FKBP(F36V) complexed with the analogous ligand SLF* (PDB ID: 1BL4), reveal a binding pocket that is predominantly hydrophobic. acs.orgnih.gov The high affinity of the Shield-1/FKBP(F36V) complex is driven by a combination of extensive hydrophobic interactions and specific hydrogen bonds. researchgate.netacs.org The "bump" of the Shield-1 molecule is designed to dock into the hydrophobic cavity created by the F36V mutation. acs.org

Computational models of similar peptide mimetics designed to bind to the same site show that the interaction involves key residues that form the binding pocket. acs.org While a detailed interaction map for Shield-1 itself is proprietary or not fully published, analysis of analogous compounds suggests critical contacts. For example, studies on related ligands show hydrogen bonds forming with the side chains of residues such as Arginine 41 (Arg41) and Histidine 87 (His87). researchgate.net The primary interactions, however, are hydrophobic, involving a network of residues that stabilize the ligand within the pocket. acs.org

The stability and affinity of this interaction have been quantified through various biophysical assays. Competitive binding experiments using a fluorescent tracer have determined the dissociation constant (KD) of the Shield-1/FKBP(F36V) complex to be in the low nanomolar range, underscoring the potency of the interaction. nih.gov

Table 1: Binding Affinity of Shield-1 for FKBP(F36V)

This table summarizes the experimentally determined binding affinity of Shield-1 for its engineered protein target, FKBP(F36V).

LigandProtein TargetBinding ParameterReported ValueReference
Shield-1Human FKBP12(F36V)Dissociation Constant (KD)2.4 nM nih.gov
Shield-1Destabilizing Domain (DD)Inhibition Constant (Ki)7.5 nM acs.org

Table 2: Key Interacting Residues in the FKBP(F36V) Binding Pocket

This table lists key amino acid residues within the FKBP(F36V) binding site that are implicated in ligand binding, based on computational modeling of Shield-1 analogues and the nature of the engineered pocket.

ResidueRole in InteractionInteraction TypeReference
Valine 36 (Val36)Forms the primary hydrophobic cavity ("hole") for the ligand's "bump"Hydrophobic nih.govresearchgate.net
Arginine 41 (Arg41)Potential hydrogen bond donorHydrogen Bonding researchgate.net
Histidine 87 (His87)Potential hydrogen bond donor/acceptorHydrogen Bonding researchgate.net
Isoleucine 56 (Ile56)Contributes to the hydrophobic pocketHydrophobic acs.org
Tryptophan 59 (Trp59)Contributes to the hydrophobic pocketHydrophobic acs.org
Tyrosine 82 (Tyr82)Contributes to the hydrophobic pocket and potential H-bondingHydrophobic / Hydrogen Bonding acs.org

Molecular dynamics simulations further confirm the stability of the Shield-1/FKBP(F36V) complex. These simulations, often run over nanosecond timescales, show that once Shield-1 is docked into the binding site, it remains stably bound with minimal conformational fluctuation, validating the high-affinity binding observed experimentally. acs.org This stable binding effectively "shields" the destabilizing domain from cellular degradation machinery, allowing for the controlled accumulation of the fused protein of interest. researchgate.net

Mechanistic Investigations of Shield 1 Action in Molecular and Cellular Systems Non Clinical Focus

Molecular Mechanism of Action: Shield 1 Interaction with FKBP12-Derived Destabilization Domains (DD)

The core of Shield-1's functionality lies in its ability to rescue DD-fused proteins from constitutive degradation. In the absence of Shield-1, FKBP12-derived DDs are inherently unstable and are recognized by the cellular protein quality control machinery, leading to their rapid elimination via the proteasome. stanford.eduacs.org The binding of Shield-1 to the DD induces a conformational change that stabilizes the domain, thereby preventing its recognition by the degradation machinery and allowing the accumulation of the fusion protein. researchgate.net

Shield-1 was specifically designed to bind with high affinity and selectivity to a mutated form of the human FKBP12 protein, most commonly the F36V mutant. nih.gov This mutation, which replaces a phenylalanine with a valine at position 36, creates a complementary cavity for a structural "bump" on the Shield-1 molecule. nih.gov This engineered interaction results in a significantly tighter binding to the FKBP(F36V) mutant compared to the wild-type FKBP12 protein, with a reported 1600-fold increase in binding tightness. nih.gov This high degree of specificity ensures that Shield-1 does not significantly interact with endogenous FKBP12, minimizing off-target effects within the cell. nih.govnih.gov

Competition binding assays have been utilized to quantify the binding affinity of Shield-1 for the FKBP(F36V) protein. These experiments have determined a dissociation constant (Kd) for Shield-1 with FKBP(F36V) to be approximately 2.4 nM, indicating a very strong interaction. nih.gov

LigandTarget ProteinDissociation Constant (Kd)R2
Shield-1FKBP(F36V)2.4 nM0.98
Shield-2FKBP(F36V)29 nM0.99

This interactive table presents the binding affinities of Shield-1 and a related compound, Shield-2, to the mutated FKBP(F36V) protein. Data from competition binding assays reveals the high-affinity interaction of Shield-1. nih.gov

In the absence of Shield-1, destabilizing domains derived from FKBP12 mutants exist in a partially or fully unfolded state. researchgate.net This lack of a stable three-dimensional structure exposes hydrophobic residues and degradation signals (degrons), making the protein a target for the cellular ubiquitin-proteasome system. researchgate.net

The binding of Shield-1 to the DD induces a significant conformational change, promoting a more stable, folded state. researchgate.net This ligand-induced folding buries the degrons and masks the signals for degradation, effectively "shielding" the protein from the cellular machinery that would otherwise destroy it. researchgate.net Studies have shown that upon interaction with Shield-1, the DD undergoes a conformational change that renders it less susceptible to proteasomal targeting. researchgate.net This stabilization is crucial for the accumulation of the DD-fusion protein and the subsequent execution of its biological function.

The primary role of Shield-1 in this system is to prevent the proteasomal degradation of proteins fused to a destabilization domain. acs.org By stabilizing the DD, Shield-1 effectively hijacks a natural cellular process for protein quality control. The unstable DD acts as a conditional degron, and Shield-1 serves as the switch to turn off this degradation signal.

When a protein of interest is genetically fused to a DD, the entire fusion protein is targeted for rapid degradation by the proteasome in the absence of Shield-1. nih.govstanford.edu The addition of Shield-1 to the cell culture medium allows it to permeate the cell membrane and bind to the DD. takarabio.com This binding event stabilizes the fusion protein, leading to its accumulation within the cell in a dose-dependent manner. nih.gov The removal of Shield-1 from the medium results in the rapid degradation of the fusion protein, as the DD reverts to its unstable conformation and is once again recognized by the proteasome. nih.gov This rapid on-and-off control allows for precise temporal regulation of protein levels. takarabio.com

Sub-Cellular Mechanisms and Pathways Modulated by Shield 1 as a Research Tool

The ability of Shield-1 to control protein stability has made it an invaluable tool for studying a wide range of subcellular mechanisms and pathways. By allowing researchers to manipulate the abundance of a specific protein, Shield-1 facilitates the investigation of its role in complex cellular processes.

Shield-1, in conjunction with the DD system, provides a direct method to perturb and study intracellular protein homeostasis (proteostasis). Proteostasis involves the integrated regulation of protein synthesis, folding, trafficking, and degradation. By conditionally stabilizing a DD-tagged protein, researchers can acutely alter the concentration of a single component of the proteome and observe the cellular response.

The kinetics of protein accumulation and degradation can be precisely controlled. Upon addition of Shield-1, the levels of a DD-fused protein can increase significantly, with stabilization occurring in as little as 15–30 minutes. takarabio.com Conversely, upon washout of Shield-1, the stabilized protein is rapidly degraded. nih.gov This allows for the study of protein turnover kinetics in a highly controlled manner, providing insights into the half-life of specific proteins and the capacity of the cellular degradation machinery.

The Shield-1/DD system is a prime example of a ligand-induced stabilization system. It has been widely used to study the function of various proteins by controlling their expression levels. nih.gov For instance, researchers can express a DD-tagged protein at low, basal levels and then rapidly increase its concentration by adding Shield-1 to study gain-of-function phenotypes.

Interestingly, the versatility of the FKBP-Shield-1 interaction has been further exploited to create a system that works in the opposite manner: ligand-induced degradation (LID). nih.gov In the LID system, a protein of interest is fused to a modified FKBP domain that is stable in the absence of Shield-1. The addition of Shield-1 causes a conformational change that exposes a degron, leading to the rapid proteasomal degradation of the fusion protein. nih.gov

This dual capability allows for sophisticated experimental designs where the levels of two different proteins can be inversely regulated with a single ligand. nih.gov For example, one protein fused to a DD could be stabilized by Shield-1, while another protein fused to a LID domain is simultaneously degraded. nih.gov This provides a powerful approach to dissecting complex cellular networks and pathways by concurrently up-regulating one component while down-regulating another.

Effects on Specific Intracellular Processes in Experimental Systems

Shield-1's ability to rapidly and reversibly control the stability of DD-tagged proteins has been instrumental in dissecting the roles of these proteins in dynamic cellular events such as protein trafficking through the secretory pathway and their precise subcellular localization.

Regulation of Protein Trafficking

The secretory pathway, encompassing the endoplasmic reticulum (ER) and the Golgi apparatus, is responsible for the processing and transport of proteins destined for secretion or insertion into cellular membranes. The Shield-1 system has been employed to study the kinetics and regulation of this pathway by allowing for the conditional stabilization of secreted or transmembrane proteins.

One key application has been the controlled secretion of proteins. For instance, studies have demonstrated the dose-dependent secretion of the cytokine Interleukin-2 (B1167480) (IL-2) tagged with a DD in cell culture. nih.gov In the absence of Shield-1, the DD-IL-2 fusion protein is rapidly degraded. Upon administration of Shield-1, the protein is stabilized, allowed to traffic through the ER and Golgi, and is subsequently secreted from the cell. This inducible secretion provides a method to study the downstream effects of secreted proteins in a controlled manner.

The kinetics of protein stabilization and subsequent trafficking have also been investigated. In various cell lines, the accumulation of DD-tagged proteins can be detected as early as 15 to 30 minutes after the addition of Shield-1. takarabio.com The subsequent movement of these stabilized proteins through the secretory pathway and their eventual secretion or localization to the plasma membrane can then be monitored over time.

Cell LineDD-Tagged ProteinShield-1 ConcentrationTime to Detectable StabilizationOutcomeReference
Min6DD-mCerulean1 µM> 1 hourIncreased protein levels observed. semanticscholar.org
HCT116L106P-tsLuc10 mg/kg (in vivo)12 hours (peak)~10-fold increase in bioluminescent signal. nih.gov
231LNzsG-DD0.5 µM (in vivo)6 hours (peak)Reversible stabilization and localization to cell junctions. nih.gov

Control of Protein Localization

The precise subcellular localization of a protein is critical for its function. The Shield-1 system offers a way to control the abundance of a protein in a specific cellular compartment, thereby allowing researchers to study the consequences of its presence or absence in that location.

A notable example is the regulation of the cell adhesion molecule E-cadherin. In a study using a metastatic breast cancer cell line (231LN) expressing a DD-tagged E-cadherin (E-cadh-zsG-DD), the addition of Shield-1 led to the stabilization of the protein and its localization to cell-cell junctions. nih.gov This induced localization resulted in a visible change in cell morphology, from a mesenchymal to an epithelial phenotype. The removal of Shield-1 led to the rapid degradation of E-cadherin and the reversal of this morphological change, demonstrating the tight control over protein localization and its functional consequences. nih.gov The kinetics of this process were quantified, with peak induction of the fluorescently tagged E-cadherin observed at 6 hours post-Shield-1 administration, followed by a return to half-maximal fluorescence by 10 hours after its removal. nih.gov

Furthermore, the Shield-1 system has been utilized in transgenic animal models to achieve tissue-specific and whole-organism protein stabilization. In a study involving transgenic medaka fish expressing a DD-tagged Yellow Fluorescent Protein (YFP), administration of Shield-1 to the water resulted in a dose-dependent and reversible induction of YFP fluorescence in various organs, including the brain. This indicates that Shield-1 can cross the blood-brain barrier and effectively stabilize target proteins in the central nervous system.

Experimental SystemDD-Tagged ProteinShield-1 AdministrationKey ObservationFunctional ConsequenceReference
231LN Cancer Cells (in vivo)E-cadherin-zsG-DD0.5 µMLocalization to cell-cell junctions.Reversible mesenchymal-to-epithelial transition. nih.gov
HCT116 Xenograft (in vivo)L106P-IL-25 mg/kg vs. 10 mg/kgDose-dependent increase in serum IL-2 levels.Local vs. systemic cytokine effects. nih.gov

Analytical Methodologies for Shield 1 Quantification and Characterization in Research

Chromatographic Techniques for Separation and Detection of Shield-1

Chromatographic methods are fundamental for the isolation and detection of Shield-1 from various samples. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Spectrometry (MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), particularly LC-MS/MS, is a powerful and widely used technique for the quantification of small molecules like Shield-1 in biological samples. nih.govnih.gov This method offers high sensitivity and selectivity, allowing for the accurate measurement of Shield-1 concentrations even at low levels. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to a sample preparation process, which may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances. zivak.com The prepared sample is then injected into the HPLC system. A common column choice for the separation of Shield-1 and related compounds is a reversed-phase column, such as a C18 or a specialized shield RP18 column. nih.govwaters.comijper.org The separation is achieved by a gradient elution using a mobile phase often consisting of an aqueous solution with an acid (like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol). nih.govijper.org

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer ionizes the Shield-1 molecules and then separates the ions based on their mass-to-charge ratio (m/z). For quantitative analysis, selected reaction monitoring (SRM) is frequently employed, where specific precursor and product ion transitions for Shield-1 are monitored, providing a high degree of specificity and minimizing background noise. nih.gov The development and validation of such bioanalytical methods are guided by regulatory standards to ensure accuracy, precision, selectivity, and stability. researchgate.netjapsonline.comeuropa.eueuropa.eu

Table 1: Example Parameters for HPLC-MS/MS Analysis of a Small Molecule

ParameterExample Condition
Chromatography System Acquity UPLC® nih.gov
Column BEH shield RP18 column (1.7 μm, 150 × 2.1 mm) nih.gov
Mobile Phase A 0.1% Acetic acid in water nih.gov
Mobile Phase B 0.1% Acetic acid in Acetonitrile–Methanol (90:10) nih.gov
Flow Rate 0.3 mL/min nih.gov
Injection Volume 10 μL nih.gov
Mass Spectrometer Triple quadrupole mass spectrometer nih.gov
Ionization Mode Electrospray Ionization (ESI), often in negative mode nih.gov

This table presents a hypothetical set of parameters based on common practices in the field and does not represent a specific validated method for Shield-1.

Preparative Chromatography for Compound Purification in Research

In research settings, it is often necessary to purify Shield-1 or its analogs for use in various experiments. Preparative High-Performance Liquid Chromatography (preparative HPLC) is the method of choice for this purpose. diva-portal.orgdlsu.edu.ph Unlike analytical HPLC, which focuses on quantification, preparative HPLC is designed to isolate larger quantities of a specific compound from a mixture. dikmatech.com

The principles of separation in preparative HPLC are the same as in analytical HPLC, but the scale is significantly larger. diva-portal.org This involves using columns with larger internal diameters and particle sizes to accommodate higher sample loads. dikmatech.com The goal is to achieve high purity of the target compound, in this case, Shield-1, by effectively separating it from synthesis byproducts or other contaminants.

The process often involves an initial analytical-scale separation to develop an optimized method, which is then scaled up for preparative purification. waters.com Fractions containing the purified Shield-1 are collected as they elute from the column. dlsu.edu.ph The purity of the collected fractions is then typically verified using analytical HPLC or other analytical techniques. waters.com

Spectroscopic and Immuno-Based Assays for Quantification

Beyond chromatographic techniques, spectroscopic and immuno-based assays provide alternative and often complementary methods for quantifying Shield-1 and characterizing its interactions with its target protein, the destabilizing domain (DD) of FKBP12. acs.orgplos.org

Fluorescence Polarization Assays for Binding Affinity and Competitive Displacement

Fluorescence Polarization (FP) is a powerful, homogeneous assay technique used to study molecular binding events in solution. thermofisher.commoleculardevices.com It is particularly well-suited for determining the binding affinity of Shield-1 to its target DD and for screening for other compounds that might compete for the same binding site. acs.orgnih.gov

The principle of FP is based on the observation that when a fluorescently labeled small molecule (a "tracer") is excited with polarized light, the polarization of the emitted light is low because the small molecule rotates rapidly in solution. thermofisher.com However, when the tracer binds to a much larger molecule, such as a protein, its rotation is slowed down, resulting in a higher polarization of the emitted light. thermofisher.com

In the context of Shield-1, a fluorescently labeled analog of Shield-1 can be used as a tracer. By titrating the DD protein into a solution of the tracer, one can measure the increase in fluorescence polarization as the tracer binds to the protein, allowing for the calculation of the dissociation constant (Kd), a measure of binding affinity.

Furthermore, a competitive FP assay can be established where unlabeled Shield-1 or other test compounds are added to a pre-formed complex of the tracer and the DD. acs.org If the test compound binds to the same site on the DD, it will displace the fluorescent tracer, leading to a decrease in fluorescence polarization. This allows for the determination of the inhibitory constant (Ki) of the competitor. acs.org

Table 2: Key Components of a Fluorescence Polarization Assay for Shield-1

ComponentDescription
Tracer A fluorescently labeled analog of Shield-1.
Binder The destabilizing domain (DD) of the FKBP12 protein. acs.org
Competitor Unlabeled Shield-1 or other compounds being tested for binding. acs.org
Light Source Emits polarized light to excite the tracer.
Detector Measures the polarization of the emitted fluorescence.

Spectrophotometric and Fluorometric Methods for Indirect Quantification

Spectrophotometric and fluorometric methods can be employed for the indirect quantification of Shield-1, often by measuring a downstream effect of its action. researchgate.net For instance, in cellular systems where Shield-1 is used to stabilize a fusion protein that has enzymatic activity or is fluorescent (like Green Fluorescent Protein, GFP), the concentration of Shield-1 can be correlated with the measured enzymatic activity or fluorescence intensity. nih.gov

UV-Vis spectrophotometry measures the absorbance of light by a sample at a specific wavelength. berthold.comumces.eduepa.gov While Shield-1 itself has a UV absorbance spectrum, direct quantification in complex biological samples can be challenging due to interference from other molecules. medchemexpress.com However, if Shield-1 stabilizes an enzyme, the product of the enzymatic reaction could be a colored substance that can be quantified spectrophotometrically.

Fluorometry, the measurement of fluorescence, offers higher sensitivity than spectrophotometry. researchgate.netspectroscopyonline.com If Shield-1 stabilizes a fluorescent reporter protein like GFP, the increase in cellular fluorescence can be measured using a fluorometer or a flow cytometer. nih.gov By creating a standard curve that relates known concentrations of Shield-1 to the resulting fluorescence, the concentration of Shield-1 in unknown samples can be estimated. nih.gov

Development and Validation of Bioanalytical Assays in Complex Research Matrices

The development and validation of any bioanalytical assay for Shield-1 in complex research matrices, such as cell lysates or plasma, are critical for obtaining reliable data. researchgate.netjapsonline.comeuropa.eueuropa.eu This process ensures that the assay is accurate, precise, selective, and robust for its intended purpose. nih.govfda.gov

Key validation parameters include:

Selectivity and Specificity: The ability of the assay to measure Shield-1 without interference from other components in the matrix. japsonline.comfda.gov

Accuracy: The closeness of the measured concentration to the true concentration. researchgate.net

Precision: The degree of agreement among multiple measurements of the same sample. researchgate.net

Calibration Curve: A plot of the assay response versus the concentration of standards, which is used to determine the concentration of unknowns. fda.gov

Lower Limit of Quantification (LLOQ): The lowest concentration of Shield-1 that can be reliably quantified with acceptable accuracy and precision. fda.gov

Stability: The stability of Shield-1 in the biological matrix under various storage and handling conditions. japsonline.com

For immuno-based assays, additional validation steps may be required, such as assessing cross-reactivity with related compounds. nih.gov The validation of these assays should follow established guidelines to ensure the integrity of the research findings. europa.eueuropa.eu

Method Validation and Performance Characteristics in Academic Research Settings

In academic research, the quantification and characterization of the chemical compound Shield-1 are crucial for understanding its role as a stabilizing ligand in various biological systems. The validation of analytical methods ensures that the data generated are reliable, accurate, and reproducible. While specific, peer-reviewed publications detailing the validation of analytical methods exclusively for Shield-1 are not extensively available, the principles of method validation for similar small molecules using common analytical techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are well-established and directly applicable. plos.orgijper.orgwaters.comgavinpublishers.com

Method validation is a process that confirms an analytical procedure is suitable for its intended purpose. waters.com Key performance characteristics are evaluated to ensure the method's reliability. These characteristics typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). gavinpublishers.comich.org

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org For Shield-1, this would involve demonstrating that the analytical signal is solely from Shield-1 and not from other components in the cell culture media or biological sample. This is often achieved by comparing the chromatograms of blank samples, samples spiked with Shield-1, and samples containing potential interfering substances. ich.org

Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org A linear relationship is typically evaluated by analyzing a series of standards of known concentrations and is often expressed by the correlation coefficient (R²) of the calibration curve. ijper.org

Range is the interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by analyzing a sample with a known concentration of the analyte (a certified reference material, if available) or by spike recovery experiments. gavinpublishers.com

Precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Precision is usually expressed as the relative standard deviation (RSD) and is assessed at different levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility. ich.org

Limit of Detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. gavinpublishers.com

Limit of Quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. gavinpublishers.com

The following tables present hypothetical yet representative data for the validation of an HPLC-UV and an LC-MS/MS method for the quantification of Shield-1 in a typical academic research setting. These values are based on established performance characteristics for the analysis of small molecules in biological matrices.

Table 1: Illustrative HPLC-UV Method Validation Parameters for Shield-1 Quantification

ParameterSpecificationResult
Linearity (R²) ≥ 0.9950.999
Range 10 - 1000 ng/mLMeets Requirement
Accuracy (% Recovery) 90 - 110%98.5%
Precision (RSD)
- Repeatability≤ 5%2.1%
- Intermediate Precision≤ 10%4.5%
LOD Report3 ng/mL
LOQ Report10 ng/mL
Specificity No interference at the retention time of Shield-1No interference observed

Table 2: Illustrative LC-MS/MS Method Validation Parameters for Shield-1 Quantification in Cell Lysate

ParameterSpecificationResult
Linearity (R²) ≥ 0.9980.999
Range 0.1 - 100 ng/mLMeets Requirement
Accuracy (% Recovery) 85 - 115%95.2%
Precision (RSD)
- Repeatability≤ 15%3.8%
- Intermediate Precision≤ 15%6.2%
LOD Report0.03 ng/mL
LOQ Report0.1 ng/mL
Specificity No significant matrix effectNo significant interference observed

In research applications, Shield-1 is used to stabilize proteins tagged with a destabilization domain (DD), a mutant of the FKBP12 protein. medchemexpress.comselleckchem.com The concentration of Shield-1 can be varied to control the level of the stabilized protein. takarabio.comtakarabio.com Therefore, accurate quantification is essential to correlate the concentration of Shield-1 with the observed biological effect. For instance, studies have used a range of Shield-1 concentrations, from nanomolar to micromolar, to achieve desired levels of protein stabilization. medchemexpress.comnih.gov

Analytical methods such as HPLC with UV detection can be suitable for quantifying higher concentrations of Shield-1. For lower concentrations, especially in complex biological matrices like cell lysates or plasma, more sensitive and selective methods like LC-MS/MS are preferred. nih.gov The choice of the analytical method and the extent of validation will depend on the specific research question and the nature of the samples being analyzed.

Applications of Shield 1 in Chemical Biology and Basic Cell Research As a Research Tool

Conditional Control of Protein Expression and Function in in vitro Models

The Shield-1 system provides a versatile method for regulating protein levels in laboratory-based models, enabling researchers to study the direct consequences of a protein's presence or absence. plos.org

Studies in Mammalian Cell Lines to Investigate Protein Function

In mammalian cell cultures, the Shield-1 system is extensively used to elucidate the roles of specific proteins. nih.gov By fusing a protein of interest to a destabilizing domain (DD), its stability becomes dependent on the presence of Shield-1 in the culture medium. nih.gov In the absence of Shield-1, the fusion protein is degraded, effectively creating a conditional knockdown of the protein. nih.gov Upon addition of Shield-1, the protein is stabilized and accumulates, allowing its function to be observed. nih.gov This technique has been successfully applied to a wide variety of proteins with different localizations and functions. nih.gov

Researchers have demonstrated Shield-1-dependent stabilization of proteins in numerous human and other mammalian cell lines. nih.govplos.org For instance, the system has been used to control the levels of Yellow Fluorescent Protein (YFP) in NIH 3T3 cells and secreted interleukin-2 (B1167480) (IL-2) in HCT116 human colon cancer cells. nih.gov In the latter case, the concentration of secreted IL-2 in the culture media increased in a dose-dependent manner with the concentration of Shield-1. nih.govresearchgate.net This method has also been employed to regulate proteins that are part of the secretory pathway and those targeted to the nucleus. nih.govplos.org

Cell LineProtein of Interest (Fusion)Key Finding
HCT116 (Human Colon Cancer)Secreted Interleukin-2 (L106P-IL-2)A dose-dependent increase in secreted IL-2 was observed with increasing Shield-1 concentrations. nih.govresearchgate.net
HEK293 (Human Embryonic Kidney)Gaussia Luciferase (GLuc)Shield-1 allowed for the regulated secretion of the DD-fused luciferase reporter protein. plos.org
NIH 3T3 (Mouse Fibroblast)Yellow Fluorescent Protein (DD-YFP)The stability of DD-YFP and its fluorescence was directly controlled by the presence of Shield-1. researchgate.net

Applications in Plant and Yeast Systems for Genetic and Cellular Studies

While the destabilizing domain technology has been broadly applied across various animal models, including protozoan parasites and worms, its specific application in plant and yeast systems is less documented in the available research. plos.orgnih.gov However, related phenomena have been observed in yeast mitochondrial suspensions, where a stabilizing ligand (methotrexate) could affect the import of a targeted protein (dihydrofolate reductase), suggesting that the principles of ligand-dependent stabilization can interact with cellular machinery in lower eukaryotes. plos.org

Regulation of Specific Protein Families (e.g., kinases, ion channels, transcription factors) in Research

The Shield-1 system has proven effective for controlling the stability and function of diverse protein families, allowing for targeted investigation of their cellular roles. nih.govnih.gov

Kinases : Kinases are a major class of enzymes involved in cell signaling. researchgate.net The Shield-1/DD system has been cited as a method applicable to the study of a wide range of cytoplasmic and nuclear proteins, including kinases. nih.gov This allows researchers to switch on or off the activity of a specific kinase to study its impact on signaling pathways and cellular processes.

Ion Channels : These proteins are critical for controlling the flow of ions across cell membranes. rush.edu The Shield-1 system has been used to achieve conditional expression of the multimeric TRPV5 ion channel. medchemexpress.com By fusing the DD tag to TRPV5, researchers demonstrated that in the absence of Shield-1, both TRPV5 and a co-expressed YFP reporter were poorly expressed. medchemexpress.com However, treatment with Shield-1 led to robust expression and the formation of a functional ion channel. medchemexpress.com

Transcription Factors : These proteins regulate gene expression and are fundamental to cellular development and function. uchicagomedicine.orgkhanacademy.org The Shield-1 system can be combined with other conditional systems, such as the tetracycline (B611298) (Tet)-inducible system, to achieve tighter control over gene expression. By fusing a DD to a transactivator protein (a type of transcription factor), researchers can regulate the stability of the transactivator itself, adding another layer of control on top of the transcriptional regulation provided by doxycycline. nih.gov

Protein FamilySpecific ExampleApplication in Research
Ion ChannelTRPV5Conditional expression and assembly of a functional, multimeric ion channel in a mammalian cell line. medchemexpress.com
KinaseGeneral ApplicationCited as a target class for the Shield-1/DD system to enable temporal control over signaling pathways. nih.gov
Transcription FactorTet-System TransactivatorUsed to regulate the stability of the transactivator protein, reducing basal expression and improving the signal-to-noise ratio of the inducible system. nih.gov

Use in Animal Models for Mechanistic Biological Research (Non-Clinical Investigations)

The Shield-1 technology has been successfully translated from cell culture to living animal models, providing a powerful method for studying protein function in the complex environment of a whole organism. nih.govnih.gov

Pharmacological Control of Protein Levels in vivo for Biological Pathway Elucidation

By administering Shield-1 to animals expressing a DD-tagged protein, researchers can achieve systemic, dose-dependent, and reversible control over the level of that specific protein. nih.gov This in vivo application is critical for understanding the role of proteins in complex physiological and pathological processes. nih.govnih.gov

Studies in mouse models have demonstrated the efficacy of this approach. In one key study, a DD was fused to a thermostable luciferase and expressed in human cancer cells, which were then xenografted into mice. nih.gov Intraperitoneal administration of Shield-1 resulted in a dose-dependent increase in bioluminescence from the tumors, with a roughly 10-fold increase in signal that peaked at 12 hours and returned to baseline within 48 hours. nih.gov This demonstrated that Shield-1 is delivered systemically and can effectively stabilize the target protein in vivo. nih.gov The same principle was applied to regulate the secretion of the cytokine IL-2, which led to a reduction in tumor burden, directly linking the stabilized protein to a physiological response. nih.gov The system has also been adapted for use in other organisms, such as the medaka fish, where adding Shield-1 to the water resulted in concentration-dependent induction of a YFP reporter gene in various organs. nih.gov

Animal ModelProtein of Interest (Fusion)Key Finding
Mouse (Xenograft model)Thermostable Luciferase (L106P-tsLuc)Shield-1 administration led to a rapid, dose-dependent, and reversible increase in luciferase activity in tumors. nih.gov
Mouse (Xenograft model)Interleukin-2 (L106P-IL-2)Conditional stabilization of secreted IL-2 resulted in a significant reduction in tumor volume. nih.gov
Medaka (Oryzias latipes)Yellow Fluorescent Protein (DD-YFP)Administration of Shield-1 via the water led to concentration-dependent and reversible YFP expression in various organs. nih.gov

Applications in Neuroscience Research for Modulating Neuronal Activity

The ability to remotely control protein levels makes the Shield-1 system particularly valuable for neuroscience research, where precise temporal control over neuronal function is essential. nih.gov A significant application has been the development of a pharmacogenetic tool for the reversible inhibition of neuronal activity. nih.gov

In this approach, the destabilizing domain of human FKBP12 was fused to Kir2.1, an inwardly rectifying potassium channel. nih.gov The ectopic expression of Kir2.1 hyperpolarizes neurons, thereby inhibiting their ability to fire action potentials. nih.gov When the DD-Kir2.1 fusion protein is expressed in neurons, it is degraded in the absence of Shield-1, leaving neuronal function unaffected. nih.gov Upon administration of Shield-1, the DD-Kir2.1 protein is stabilized and accumulates, leading to hyperpolarization and a significant reduction in neuronal excitability. nih.gov This method has been used to inhibit neuronal firing in cell culture and to modulate specific animal behaviors by controlling fear memory acquisition in the hippocampus of living mice. nih.govresearchgate.net This demonstrates the utility of the Shield-1 system for dissecting the function of specific neurons within complex neural circuits. nih.gov

Role in Immunological and Host-Pathogen Interaction Studies.

The chemical compound Shield-1, in conjunction with the destabilizing domain (DD) technology, serves as a powerful research tool for investigating dynamic biological processes in immunology and host-pathogen interactions. This system allows for the conditional, rapid, and reversible control of protein expression, providing researchers with precise temporal command over the function of specific proteins involved in the immune response and the interplay between infectious agents and their hosts.

The core of this technology lies in the fusion of a protein of interest to a destabilizing domain, a mutated version of the FKBP12 protein. In the absence of Shield-1, the fusion protein is rapidly degraded by the proteasome. The administration of the cell-permeable small molecule Shield-1 binds to the DD, stabilizing the entire fusion protein and allowing it to accumulate and function. nih.gov This "on-switch" capability is particularly valuable for studying proteins that are toxic or have pleiotropic effects when constitutively expressed.

Applications in Immunological Research

In the field of immunology, the Shield-1 system has been instrumental in dissecting the function of key signaling molecules, particularly cytokines. Cytokines are critical mediators of the immune response, but their potent and wide-ranging effects can make them challenging to study using conventional genetic methods. The ability to control cytokine expression in a dose-dependent and reversible manner in vivo opens up new avenues for understanding their roles in both normal immune function and disease.

A significant application of this technology has been demonstrated in the controlled in vivo secretion of interleukin-2 (IL-2), a cytokine crucial for the proliferation and activation of T cells and Natural Killer (NK) cells. In one study, a destabilizing domain was fused to IL-2 (L106P-IL-2) and expressed in tumor cells which were then xenografted into immunodeficient mice. nih.gov The administration of Shield-1 led to a dose-dependent secretion of functional IL-2, both at the tumor site and systemically. nih.gov This conditional expression of IL-2 resulted in a significant biological effect: the regression of the tumor. nih.gov This study not only highlights the utility of Shield-1 in controlling the expression of a potent immunomodulatory protein but also underscores its potential for therapeutic applications where precise control over protein levels is desired. nih.govnih.gov

Study FocusModel SystemProtein of Interest (with DD)Key Finding with Shield-1Reference
Conditional Secretion of an Immunomodulatory CytokineMouse model with HCT116 colon cancer xenograftsInterleukin-2 (IL-2)Shield-1 administration resulted in dose-dependent secretion of functional IL-2, leading to tumor regression. nih.gov

Applications in Host-Pathogen Interaction Studies

The Shield-1 system has been particularly transformative for studying host-pathogen interactions, especially in genetically complex organisms like apicomplexan parasites, which are responsible for diseases such as malaria and toxoplasmosis. In these pathogens, many proteins involved in essential processes like host cell invasion and intracellular survival are not amenable to traditional knockout studies because their absence is lethal to the parasite. The conditional expression afforded by the Shield-1/DD system allows researchers to study the function of these essential proteins by depleting them at specific stages of the parasite's life cycle.

In the study of Toxoplasma gondii, an obligate intracellular parasite, the Shield-1 system has been used to investigate the function of several key proteins. For instance, by fusing a destabilizing domain to the Rab11A protein, a small GTPase involved in vesicular trafficking, researchers were able to demonstrate its dual role in both host cell invasion by extracellular parasites and the subsequent replication and maturation of intracellular parasites. nih.gov In the absence of Shield-1, the ddFKBP-Rab11A fusion protein was degraded, leading to a significant reduction in both invasion and intracellular proliferation. nih.gov

Similarly, this technology has been successfully applied to the human malaria parasite, Plasmodium falciparum. The function of essential proteins such as the casein kinase 2 (PfCK2) and the protein phosphatase 1 (PfPP1) have been elucidated using this method. nih.govbiorxiv.org Depletion of PfCK2 by removing Shield-1 was shown to block parasite invasion of red blood cells. nih.gov In the case of PfPP1, its conditional knockdown revealed its essentiality for parasite egress from host erythrocytes. biorxiv.org

The Shield-1 system has also been utilized to control the expression of viral proteins. In studies of the Human Cytomegalovirus (HCMV), fusing a destabilizing domain to the major immediate-early (IE) proteins allowed for their conditional expression. In the absence of Shield-1, the expression of these critical viral regulatory proteins was significantly reduced, which in turn impacted the expression of other viral RNAs. This approach provides a powerful tool to dissect the temporal regulation of the viral replication cycle.

PathogenProtein of Interest (with DD)Key Finding with Shield-1Reference
Toxoplasma gondiiRab11AConditional depletion of Rab11A by Shield-1 removal demonstrated its essential role in both host cell invasion and intracellular parasite propagation. nih.gov
Plasmodium falciparumCasein Kinase 2 (PfCK2)Shield-1 dependent stabilization of PfCK2 was necessary for the invasion of red blood cells. nih.gov
Plasmodium falciparumProtein Phosphatase 1 (PfPP1)Conditional knockdown of PfPP1 via Shield-1 removal confirmed its essential role for the egress of parasites from host erythrocytes. biorxiv.org
Human Cytomegalovirus (HCMV)Immediate-Early (IE) proteinsShield-1 allows for the conditional expression of IE proteins, enabling the study of their role in regulating the viral lytic gene expression cascade.

Future Research Directions and Unaddressed Questions for Shield 1

Development of Next-Generation Shield-1 Analogs with Tuned Properties and Expanded Specificity

A significant area of future research lies in the development of new Shield-1 analogs with enhanced and tailored characteristics. The pioneering work that led to Shield-1 also involved the synthesis and characterization of other stabilizing ligands, such as Shield-2, which, while functional, exhibited lower potency. nih.gov This early exploration into alternative ligands highlights the potential for chemical modification to fine-tune the properties of the system.

Current and future efforts are directed towards creating a portfolio of Shield-1 analogs with a range of desirable attributes. These include:

Tuned Pharmacokinetics and Bioavailability: The development of analogs with improved solubility and stability in various experimental models is a key objective. For instance, a water-soluble version of Shield-1, known as Aqua-Shield-1, has been developed to address issues of precipitation in aqueous solutions. researchgate.net Further modifications could enhance bioavailability in whole organisms, allowing for more precise control over protein stabilization in vivo. nih.gov

Expanded Specificity and Orthogonal Systems: A major goal is the creation of multiple, orthogonal Shield-1/destabilizing domain (DD) pairs. profacgen.com This would allow for the independent regulation of two or more different proteins within the same cell, a critical need for dissecting complex biological pathways. Such systems would require the design of novel Shield-1 analogs that exclusively bind to a correspondingly engineered DD, without cross-reactivity with other DDs. The development of chemically induced dimerization (CID) systems based on novel small molecules and protein domains provides a roadmap for achieving such orthogonality. acs.orgnih.gov

Peptide Mimetics: Research into Shield-1 peptide mimetics offers a promising avenue for developing new stabilizing ligands. acs.org By identifying the key interacting residues, it may be possible to design smaller, more easily synthesized molecules that retain or even exceed the potency of Shield-1. acs.org

FeatureDescriptionResearch Goal
Pharmacokinetics The absorption, distribution, metabolism, and excretion of Shield-1 analogs.Develop analogs with improved solubility, stability, and bioavailability for in vivo studies.
Specificity The ability of a Shield-1 analog to bind exclusively to its target destabilizing domain.Create multiple orthogonal Shield-1/DD pairs for independent control of different proteins.
Potency The concentration of a Shield-1 analog required to achieve a desired level of protein stabilization.Synthesize analogs with higher binding affinities to allow for lower effective concentrations.
Structure The chemical composition and three-dimensional shape of the Shield-1 analog.Design smaller, more synthetically accessible peptide mimetics with enhanced properties.

Integration of Shield-1 Systems with Advanced Gene Editing and Protein Engineering Technologies

The fusion of the Shield-1 system with cutting-edge technologies like CRISPR/Cas9 has opened up new frontiers in inducible genome editing and protein function studies. By fusing a destabilizing domain to the Cas9 nuclease, researchers have created a system where genome editing can be turned on and off with the addition and removal of Shield-1. This temporal control is crucial for studying the effects of gene edits at specific developmental stages or in response to particular stimuli, while minimizing off-target effects.

Future research in this area is likely to focus on:

Refining Inducible CRISPR Systems: Further engineering of the DD-Cas9 fusion protein and the development of more potent Shield-1 analogs could lead to tighter control over Cas9 activity, reducing "leaky" expression and improving the precision of gene editing.

Combining with Other Regulatory Elements: Integrating the Shield-1 system with other inducible technologies, such as light-inducible or other chemically-inducible systems, could create multi-layered regulatory networks for even more sophisticated control of gene expression and protein function.

Protein Engineering for Novel Functions: The ability to conditionally stabilize proteins allows for the study of engineered proteins with novel functionalities. This includes the development of "smart" proteins that are only active in the presence of Shield-1, enabling precise spatial and temporal control over their activity.

TechnologyIntegration with Shield-1Future Directions
CRISPR/Cas9 Fusing a destabilizing domain to Cas9 allows for Shield-1 inducible gene editing.Improving the tightness of control, reducing off-target effects, and combining with other inducible systems.
Protein Engineering Conditional stabilization of engineered proteins with novel functions.Development of Shield-1 dependent "smart" proteins and enzymes for therapeutic and research applications.

Exploration of Novel Shield-1 Applications in Emerging Fields of Academic Research

The versatility of the Shield-1 system has led to its adoption in a wide array of research fields, and its potential for novel applications continues to expand. Some of the emerging areas where Shield-1 is making a significant impact include:

Developmental Biology: The use of Shield-1 in transparent model organisms, such as the medaka fish, allows for the real-time visualization of the effects of protein stabilization during development. nih.gov This provides a powerful tool for dissecting the roles of specific proteins in embryogenesis and organ formation. nih.gov

Neurobiology: The ability to control the expression of ion channels and other neuronal proteins with Shield-1 offers a new way to study neuronal excitability and synaptic transmission. This has been demonstrated by the Shield-1-induced inhibition of neuronal activity and its effect on fear memory acquisition in vivo.

Cell Signaling and Trafficking: By conditionally stabilizing proteins involved in signaling cascades or protein trafficking, researchers can dissect the temporal dynamics of these processes with high precision. vanderbilt.edu This allows for a more detailed understanding of how cells respond to their environment and how intracellular components are transported. vanderbilt.edu

Cancer Research: The Shield-1 system has been used to control the expression of proteins involved in cancer progression, providing insights into tumor growth and metastasis. nih.gov The ability to switch protein expression on and off in vivo allows for the study of tumor regression and the effects of therapeutic interventions. nih.gov

Unresolved Questions and Challenges in Shield-1-Mediated Biological Regulation

Despite its widespread use and success, the Shield-1 system is not without its challenges and unresolved questions. Addressing these will be crucial for the future development and application of this technology. Key challenges include:

Basal Expression or "Leakiness": In some instances, a low level of the destabilizing domain-fusion protein can persist even in the absence of Shield-1. nih.gov This "leakiness" can be a confounding factor in experiments where tight control over protein expression is critical. nih.gov

High Concentrations of Shield-1: In certain model systems, such as plants, high concentrations of Shield-1 are required to achieve effective protein stabilization. acs.org This can be costly and may have off-target effects that are not yet fully understood. acs.org

Influence of the Destabilizing Domain on Protein Function: The fusion of the destabilizing domain to a protein of interest can sometimes alter its function, localization, or interaction partners. profacgen.com Careful characterization of the fusion protein is necessary to ensure that its behavior accurately reflects that of the native protein. profacgen.com

Context-Dependent Stability: The stability of the destabilizing domain can be influenced by the cellular compartment in which it is located. For example, DD fusions targeted to the mitochondrial matrix or endoplasmic reticulum can accumulate even without Shield-1. This highlights the importance of the local protein quality control machinery in regulating the stability of the fusion protein.

Mechanism of Degradation: While it is known that the destabilizing domain is targeted for degradation by the ubiquitin-proteasome system, the precise molecular mechanisms of recognition and degradation are not fully elucidated. A deeper understanding of this process could inform the design of more efficient and specific destabilizing domains. nih.govnih.gov

Future research will need to address these challenges through the continued development of improved Shield-1 analogs, the engineering of more tightly regulated destabilizing domains, and a more thorough investigation of the fundamental biological processes that govern Shield-1-mediated protein stabilization.

Q & A

Q. What is the molecular mechanism by which Shield1 stabilizes destabilization domain (DD)-tagged proteins in experimental systems?

Shield1 is a cell-permeable synthetic ligand that binds specifically to the FKBP12-derived destabilization domain (DD) fused to target proteins. This binding inhibits proteasomal degradation, allowing DD-tagged proteins to accumulate intracellularly . Researchers should validate this mechanism using controls (e.g., Shield1-free conditions) and quantify protein stability via Western blotting or fluorescence assays over time .

Q. How should researchers design experiments to test Shield1-dependent protein stabilization in cell culture?

  • Step 1: Culture cells expressing DD-tagged proteins in Shield1-free medium to establish baseline degradation.
  • Step 2: Add Shield1 (50–1,000 nM) and incubate for 15–30 minutes to hours, depending on protein half-life.
  • Step 3: Analyze protein levels using time-course experiments (e.g., 24h, 48h post-treatment) with methods like flow cytometry or luminescence assays .
  • Critical controls: Include Shield1-free groups and non-DD-tagged protein controls to isolate Shield1-specific effects .

Q. What are the critical controls required for Shield1 experiments to ensure data validity?

  • Negative controls: Cells without DD-tagged proteins or Shield1 treatment.
  • Dose-response curves: Test Shield1 concentrations (50–1,000 nM) to identify optimal stabilization thresholds.
  • Time-course degradation assays: Remove Shield1 after stabilization to measure degradation kinetics (t½ = 1–2 hours for most proteins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in Shield1-mediated protein degradation rates across different experimental models?

Discrepancies may arise from cell-type-specific proteasomal activity or DD-tag accessibility. To address this:

  • Perform parallel experiments in multiple cell lines (e.g., HEK293T vs. NIH3T3).
  • Use in vitro vs. in vivo comparisons (e.g., animal models in ).
  • Quantify Shield1 permeability differences via LC-MS/MS in tissues .
  • Apply mathematical modeling to account for equilibrium protein turnover rates .

Q. What experimental strategies enable precise modulation of Shield1-dependent gene circuits in CRISPR-based systems?

  • Use Shield1 to stabilize transcriptional activators like DD-rtTA in CRISPRaTOR systems. For example:
  • Saturate Shield1 (1,000 nM) to stabilize DD-rtTA, then titrate down to 300 nM while monitoring downstream gene expression (e.g., luciferase) .
  • Pair with feedback loops (e.g., anti-CRISPR proteins) to maintain stable expression despite Shield1 concentration changes .
    • Validate using dual-reporter systems (e.g., Fluc and Rluc) to decouple Shield1 effects from off-target variables.

Q. How can Shield1 be used to study dynamic protein-protein interactions in live-cell imaging?

  • Fuse DD tags to interaction partners and use Shield1 wash-in/wash-out protocols to temporally control complex formation.
  • Example: In DD-Cdc42(Q61L) studies, Shield1 addition induces cell morphology changes within 2–4 hours, while removal reverses effects .
  • Combine with FRET or BiFC (Bimolecular Fluorescence Complementation) to visualize real-time interactions .

Q. What methodologies are recommended for analyzing Shield1’s off-target effects in viral replication studies?

  • In models like Varicella-Zoster Virus (VZV) with FKBP-tagged ORF4:
  • Compare viral titers in Shield1-treated vs. untreated ARPE-19 cells using plaque assays or bioluminescence (e.g., luciferase-linked reporters) .
  • Perform RNA-seq to identify Shield1-induced changes in host-cell pathways independent of the DD system.

Methodological Best Practices

Q. How should researchers optimize Shield1 concentration for in vivo studies?

  • Dose calibration: Start with 10 mg/kg in animal models ( ) and adjust based on tissue bioavailability.
  • Toxicity checks: Monitor weight loss, organ histology, and serum biomarkers (e.g., ALT/AST) to rule out cytotoxicity .

Q. What statistical approaches are suitable for analyzing Shield1 time-course data?

  • Use nonlinear regression to model protein degradation/stabilization curves (e.g., one-phase decay in GraphPad Prism).
  • Apply ANOVA with post-hoc tests for multi-group comparisons (e.g., Shield1 concentrations or time points) .

Q. How can researchers validate Shield1’s specificity in complex biological systems?

  • Perform RNAi knockdown of the proteasome or FKBP12 to confirm Shield1’s mechanism .
  • Use thermal shift assays (TSA) to measure Shield1’s binding affinity to purified DD-tagged proteins .

Data Contradiction Analysis

Q. How to address inconsistent results in Shield1-mediated protein stabilization across replicate experiments?

  • Potential causes: Batch-to-batch Shield1 variability, cell passage number differences, or protease inhibitor contamination.
  • Solutions:
  • Standardize Shield1 stock preparation (e.g., DMSO concentration, storage at -80°C).
  • Include internal reference proteins (e.g., constitutive GFP) in all experiments .
  • Use blinded analysis to minimize observer bias .

Tables for Quick Reference

Parameter Recommended Range Key Evidence
Shield1 concentration (in vitro)50–1,000 nM
Stabilization time (cells)15–30 minutes to 48 hours
Degradation half-life (t½)1–2 hours (post-Shield1 removal)
Animal dose (in vivo)10 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.